![molecular formula C10H8BrNO B6314766 5-(3-bromo-5-methylphenyl)oxazole CAS No. 2007366-35-8](/img/structure/B6314766.png)
5-(3-bromo-5-methylphenyl)oxazole
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Overview
Description
5-(3-bromo-5-methylphenyl)oxazole is a chemical compound with the CAS Number: 2007366-35-8 . It has a molecular weight of 238.08 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H8BrNO/c1-7-2-8(4-9(11)3-7)10-5-12-6-13-10/h2-6H,1H3 .
Synthesis Analysis
The synthesis of oxazoles, including this compound, often involves methods for direct arylation with high regioselectivity . This process can be catalyzed by palladium and uses task-specific phosphine ligands . The reaction can be carried out in both polar and nonpolar solvents .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring attached to a phenyl ring that carries a bromo and a methyl substituent . The InChI key for this compound is BCTBKYLMGITGKP-UHFFFAOYSA-N .Chemical Reactions Analysis
Oxazoles, including this compound, can undergo various chemical reactions. For instance, they can be arylated and alkylated in reactions catalyzed by palladium . These reactions are regio- and stereospecific with respect to bromoalkenes and tolerate a wide range of functional groups .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
5-(3-bromo-5-methylphenyl)oxazole has a wide range of applications in the fields of chemistry and biology. It is commonly used as a reagent in organic synthesis for the preparation of various organic compounds, such as heterocyclic compounds, polymers, dyes, and pharmaceuticals. In addition, it has been used in various biochemical and physiological studies, such as the study of enzyme-catalyzed reactions, cell metabolism, and signal transduction pathways.
Mechanism of Action
5-(3-bromo-5-methylphenyl)oxazole is an aromatic heterocyclic compound that can act as an inhibitor of enzymes and other proteins. It can interact with the active site of enzymes and other proteins, thus preventing them from binding to their substrates and catalyzing reactions. This inhibition can be used to study the mechanism of action of enzymes and proteins, as well as to study the effects of various drugs and other compounds on enzymatic activity.
Biochemical and Physiological Effects
This compound has been used in various biochemical and physiological studies, such as the study of enzyme-catalyzed reactions, cell metabolism, and signal transduction pathways. In addition, it has been used to study the effects of various drugs and other compounds on enzymatic activity. It has also been used to study the effects of various drugs and other compounds on the biochemical and physiological processes in cells, such as cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-bromo-5-methylphenyl)oxazole in laboratory experiments is its relatively low cost and easy availability. It is also relatively easy to synthesize, and can be synthesized in a variety of ways. However, there are some limitations to using this compound in laboratory experiments. For example, it can be toxic to cells and can cause cell death if used in high concentrations. In addition, it can interfere with the activity of certain enzymes and proteins, thus making it difficult to accurately measure their activity.
Future Directions
The use of 5-(3-bromo-5-methylphenyl)oxazole in laboratory experiments is an area of ongoing research. Future research could focus on the use of this compound as a tool for studying the mechanism of action of various drugs and other compounds. In addition, further research could be done on the effects of this compound on the biochemical and physiological processes in cells, such as cell proliferation, differentiation, and apoptosis. Finally, further research could be done on the use of this compound as an inhibitor of enzymes and other proteins, and its potential applications in drug discovery and design.
Synthesis Methods
5-(3-bromo-5-methylphenyl)oxazole can be synthesized by a variety of methods. The most commonly used method is the reaction of 3-bromo-5-methylphenol with sodium nitrite in the presence of acetic acid. This reaction is carried out at room temperature and produces this compound as the main product. Other methods of synthesis include the reaction of 3-bromo-5-methylphenol with anhydrous sodium carbonate or sodium hydroxide, and the reaction of 5-bromo-2-methylphenol with sodium nitrite in the presence of acetic acid.
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to rinse cautiously with water in case of contact with eyes, and to remove contact lenses if present and easy to do .
properties
IUPAC Name |
5-(3-bromo-5-methylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-8(4-9(11)3-7)10-5-12-6-13-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTBKYLMGITGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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